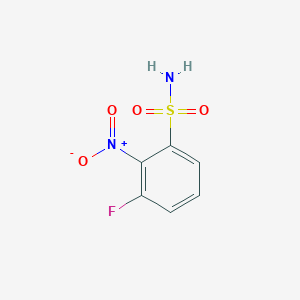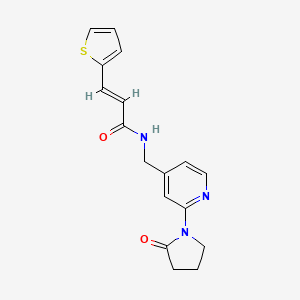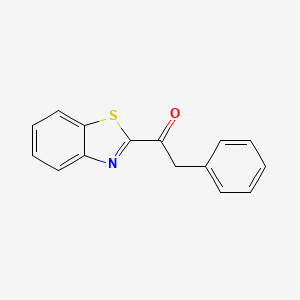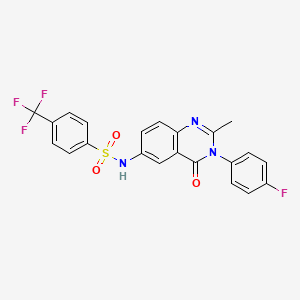![molecular formula C20H15BrClN5O2 B2526904 N-(2-Chlorbenzyl)-2-[2-(4-bromphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamid CAS No. 1326838-37-2](/img/new.no-structure.jpg)
N-(2-Chlorbenzyl)-2-[2-(4-bromphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15BrClN5O2 and its molecular weight is 472.73. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Triazole, einschließlich Derivate wie das in Frage stehende, weisen vielversprechende antibakterielle Eigenschaften auf . Forscher haben ihr Potenzial als antimikrobielle Mittel aufgrund ihrer strukturellen Vielfalt und einfachen Modifizierbarkeit untersucht. Das Vorhandensein des 4,5-disubstituierten-4H-1,2,4-triazol-3-thiol-Moleküls wurde mit antimikrobiellen Wirkungen in Verbindung gebracht . Weitere Untersuchungen könnten sich auf die Optimierung der antibakteriellen Aktivität der Verbindung gegen bestimmte Krankheitserreger konzentrieren.
Antifungal Eigenschaften
Der gleiche 4,5-disubstituierte-4H-1,2,4-triazol-3-thiol-Rest hat auch antifungale Aktivität gezeigt . Forscher könnten die Wirksamkeit der Verbindung gegen verschiedene Pilzstämme untersuchen, was möglicherweise zur Entwicklung neuer Antimykotika führt.
Antikrebs-Potenzial
Triazole haben in der Krebsforschung Aufmerksamkeit erregt, da sie vielfältige biologische Wirkungen haben. Die einzigartige Struktur der Verbindung könnte zu ihrem Potenzial als Antikrebsmittel beitragen . Die Untersuchung ihrer Zytotoxizität, ihres Wirkmechanismus und ihrer Selektivität gegen Krebszellen wäre wertvoll.
Antioxidative Aktivität
Das Vorhandensein des Triazolringsystems korreliert häufig mit antioxidativen Eigenschaften. Forscher könnten die Fähigkeit der Verbindung beurteilen, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen .
Antikonvulsive Wirkungen
Triazole wurden auf ihre antikonvulsiven Eigenschaften untersucht. Die Untersuchung, ob diese Verbindung solche Wirkungen zeigt, könnte zur Entwicklung neuer Antiepileptika beitragen .
Eigenschaften
CAS-Nummer |
1326838-37-2 |
|---|---|
Molekularformel |
C20H15BrClN5O2 |
Molekulargewicht |
472.73 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrClN5O2/c21-15-7-5-13(6-8-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-14-3-1-2-4-16(14)22/h1-9,12H,10-11H2,(H,23,28) |
InChI-Schlüssel |
IIFZAOLQLYPYDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)
![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
![3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine](/img/structure/B2526826.png)




![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopropylacetamide](/img/structure/B2526836.png)

![2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2526839.png)



